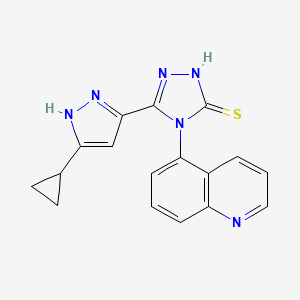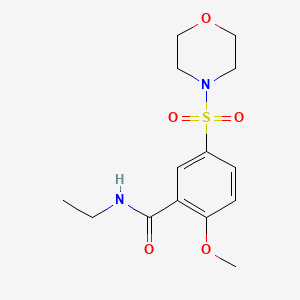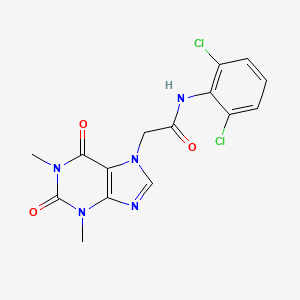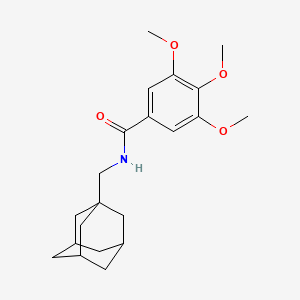
5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(5-quinolinyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, and utilizes techniques like IR, NMR, and mass spectrometry for structural elucidation. For instance, derivatives of 4-amino-1,2,4-triazole featuring pyrazole moieties have been synthesized through condensation with aromatic aldehydes, revealing significant biological activities (Karrouchi et al., 2016). Another example includes the creation of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives through a series of reactions starting from quinoline-2-carboxylic acid, further demonstrating the compound's interaction with aldehydes to form new derivatives (Zozulynets et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods including IR, ^1H NMR, ^13C NMR, and mass spectrometry. These techniques provide detailed insights into the compound's structural features, aiding in the elucidation of its chemical identity and purity (Karrouchi et al., 2016).
Chemical Reactions and Properties
The reactivity of similar triazole compounds with other chemical entities, such as aldehydes, has been studied, showing the formation of new derivatives. This reactivity is crucial for modifying the compound's chemical properties and potentially enhancing its biological activities (Zozulynets et al., 2021).
Physical Properties Analysis
While specific data on the physical properties of "5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(5-quinolinyl)-4H-1,2,4-triazole-3-thiol" are not provided, related compounds' physical properties such as solubility, melting points, and crystalline structure are typically analyzed through various physicochemical techniques. These properties are essential for understanding the compound's behavior in biological systems and its potential application in drug development.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological potential. Studies on similar compounds have explored their antioxidant, analgesic, and anti-inflammatory activities, indicating a broad spectrum of potential therapeutic applications (Karrouchi et al., 2016).
Propiedades
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-3-yl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S/c24-17-22-21-16(14-9-13(19-20-14)10-6-7-10)23(17)15-5-1-4-12-11(15)3-2-8-18-12/h1-5,8-10H,6-7H2,(H,19,20)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLCXRZOZDUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)


![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)

![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)


![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)